N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a carboxamide group and a hydroxyethyl group attached to a dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-10-6-15(22-9-10)16(19)17-8-12(18)11-4-5-13(20-2)14(7-11)21-3/h4-7,9,12,18H,8H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPTUCZLKLWUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 2-aminoethanol to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of phenol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide exhibits promising anticancer properties. The mechanisms through which it exerts these effects include:
- Induction of Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines by modulating mitochondrial pathways. Increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 have been observed .
- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation and leading to reduced cell viability .
Case Study Data: Anticancer Efficacy
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that the compound has significant anticancer potential when compared to established treatments like doxorubicin .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity against various pathogens. Preliminary studies have indicated:
- Inhibition of Bacterial Growth : It exhibits antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could serve as a basis for developing new antimicrobial agents .
Case Study Data: Antimicrobial Efficacy
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 10.5 | 280 |
| This compound | S. aureus | 13 | 265 |
These findings suggest that the compound could be a viable candidate for drug development targeting bacterial infections .
Potential Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound may have other therapeutic applications:
- Neurological Disorders : Compounds similar to this one have shown potential in inhibiting enzymes involved in neurodegenerative diseases, suggesting that further research could explore its role in treating such conditions .
- Inflammatory Diseases : Given its structural characteristics, the compound might also exhibit anti-inflammatory properties, warranting investigation into its effects on inflammatory pathways.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar phenyl and amide groups but different substituents on the thiophene ring
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H21N3O4S
- Molecular Weight : 367.43 g/mol
- CAS Number : Not specifically listed in the provided sources.
The biological activity of this compound can be attributed to its structural features, which include a thiophene ring and methoxy-substituted phenyl groups. These components are known to interact with various biological targets, influencing cellular pathways.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds featuring thiophene moieties have shown significant inhibition of tumor growth in vitro, as evidenced by MTT assays that measure cell viability .
- Antimicrobial Properties : The presence of the thiophene ring has also been associated with antimicrobial activity. Compounds structurally related to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus epidermidis, indicating potential for development as antimicrobial agents .
Case Studies
-
Cytotoxicity Testing :
- A study evaluated the cytotoxic effects of similar thiophene derivatives on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 30 µg/mL for one derivative, suggesting significant antitumor potential .
- Another investigation focused on the growth inhibition of various tumor cell lines using MTT assays, revealing that compounds with thiophene structures could effectively reduce cell proliferation .
- Antimicrobial Screening :
Data Tables
Q & A
Q. Optimization Tips :
- Temperature Control : Lower temperatures (<10°C) minimize side reactions during amide coupling .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Stoichiometry : Maintain a 1:1.2 molar ratio (acid:amine) to ensure complete conversion .
Basic: How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm regiochemistry of the thiophene ring (e.g., 4-methyl substitution) and hydroxyethyl sidechain. For example, the hydroxyl proton appears as a broad singlet (~δ 5.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling between the hydroxyethyl and dimethoxyphenyl groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₇H₂₁NO₄S: 336.1271) .
- X-ray Crystallography : Determine bond angles and dihedral angles between the thiophene and dimethoxyphenyl moieties to assess steric effects (e.g., C–O–C angles ~120°) .
Advanced: What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?
Methodological Answer :
Discrepancies may arise from variations in assay conditions or structural analogs. To address this:
Comparative Bioassays :
- Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) across studies .
- Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
Structural Analog Analysis :
- Compare activity of the target compound with analogs (e.g., substitution of 3,4-dimethoxyphenyl with nitro or chloro groups) to identify pharmacophores .
Pharmacokinetic Profiling :
- Evaluate solubility (logP via HPLC) and metabolic stability (microsomal assays) to rule out bioavailability issues .
Example : If antimicrobial activity varies, test against the same bacterial strains (e.g., S. aureus ATCC 25923) under identical nutrient conditions .
Advanced: What in silico approaches are most effective for predicting the compound’s interactions with biological targets, and how can these be validated experimentally?
Q. Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or β-lactamase). Focus on hydrogen bonds between the hydroxyethyl group and catalytic residues (e.g., Arg120 in COX-2) .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to validate docking predictions .
- Enzyme Inhibition Assays : Test IC₅₀ values against purified targets (e.g., acetylcholinesterase) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to improve the compound’s bioactivity?
Q. Methodological Answer :
Scaffold Modification :
- Thiophene Ring : Replace 4-methyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Hydroxyethyl Sidechain : Substitute with fluorinated or branched alkyl chains to modulate lipophilicity .
Pharmacokinetic Optimization :
- Introduce prodrug moieties (e.g., acetylated hydroxyl) to improve oral bioavailability .
In Vivo Testing :
- Use murine models to evaluate efficacy in disease-relevant contexts (e.g., xenograft tumors for anticancer activity) .
Basic: What are the critical stability considerations for this compound under experimental storage conditions?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene ring .
- Hydrolysis Risk : Avoid aqueous buffers at pH >8, as the amide bond may degrade. Use lyophilized aliquots for long-term storage .
- Oxygen Exposure : Purge solutions with argon to prevent oxidation of the dimethoxyphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
